molecular formula C18H19NO2S B044055 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate CAS No. 113296-07-4

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate

Cat. No. B044055
M. Wt: 313.4 g/mol
InChI Key: AISZEDRVQXYBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of naphtho(2,1-b)thiophene, which is a heterocyclic compound that exhibits unique electronic and optical properties. The introduction of a dimethylamino group and a carboxylate ester in the structure of naphtho(2,1-b)thiophene creates a new compound with enhanced properties, making it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is not well understood, and further research is needed to elucidate its exact mode of action. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its electronic and optical properties. This interaction can be used to detect the presence of metal ions in biological systems.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biological applications.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate in lab experiments include its unique electronic and optical properties, its non-toxic nature, and its biocompatibility. However, its complex synthesis process and limited availability can be considered as limitations.

Future Directions

There are several future directions for the research on 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. These include:
1. Further optimization of the synthesis process to improve yields and purity.
2. Investigation of the mechanism of action of the compound to understand its interactions with metal ions.
3. Development of new applications for the compound in the fields of organic electronics and biological sensing.
4. Exploration of the potential of the compound as a drug delivery system or a therapeutic agent.
In conclusion, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Further research is needed to fully understand its potential and to explore new avenues for its use.

Synthesis Methods

The synthesis of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate involves a multistep process that includes the reaction of naphtho(2,1-b)thiophene with dimethylamine followed by esterification with chloroacetyl chloride. The resulting intermediate is then reacted with 3-aminopropylamine to yield the final product. The synthesis process is complex and requires expertise in organic chemistry to achieve high yields and purity.

Scientific Research Applications

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. These semiconductors have several advantages over their inorganic counterparts, including low cost, flexibility, and ease of processing. Additionally, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

113296-07-4

Product Name

3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate

InChI

InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3

InChI Key

AISZEDRVQXYBTK-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3

Canonical SMILES

CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3

Other CAS RN

113296-07-4

synonyms

1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate
DAP-NATC

Origin of Product

United States

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